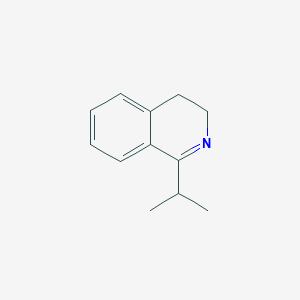

1-Isopropyl-3,4-dihydroisoquinoline

Descripción

1-Isopropyl-3,4-dihydroisoquinoline is a heterocyclic compound featuring a partially saturated isoquinoline core with an isopropyl group (-CH(CH$3$)$2$) substituted at the 1-position. This structural motif places it within the broader class of 3,4-dihydroisoquinoline derivatives, which are widely studied for their synthetic versatility and biological relevance.

Propiedades

Fórmula molecular |

C12H15N |

|---|---|

Peso molecular |

173.25 g/mol |

Nombre IUPAC |

1-propan-2-yl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C12H15N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9H,7-8H2,1-2H3 |

Clave InChI |

UUJZSFDTGQRZDH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=NCCC2=CC=CC=C21 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

1-Aryl-3,4-dihydroisoquinolines (e.g., JNK3 Inhibitors)

- Key Compounds : 1-Aryl derivatives (e.g., compounds 20 and 24 in ) demonstrate potent inhibition of JNK3 (pIC$_{50}$ 7.3 and 6.9, respectively) with high selectivity over JNK1/2 and other MAP kinases .

- Structural Insight : Aryl groups enable unique binding modes. For instance, a chloro substituent in compound 16 forms an unconventional hydrogen bond with the kinase hinge region, a feature unattainable with alkyl substituents like isopropyl .

1-Phenyl-3,4-dihydroisoquinolines (Tubulin Inhibitors)

- Key Compounds : 1-Phenyl derivatives (e.g., 5n in ) show cytotoxicity and tubulin polymerization inhibition, with substituents like 3′-OH and 4′-OCH$_3$ enhancing activity .

- Structural Insight : Planar aromatic systems (e.g., phenyl) facilitate π-π stacking with tubulin, while isopropyl’s hydrophobicity might alter binding kinetics or solubility .

8-Fluoro-3,4-dihydroisoquinoline (CNS Drug Candidates)

- Key Compound : Fluorine substitution at position 8 enhances metabolic stability and serves as a synthetic handle for further functionalization (e.g., amine exchange reactions) .

- Comparison : The electron-withdrawing fluorine atom contrasts with the electron-donating isopropyl group, influencing reactivity and target engagement.

Base-Dependent Reaction Kinetics

- 1-Methyl-3,4-dihydroisoquinoline () shows variable reaction rates with tertiary vs. secondary bases, but enantioselectivity remains unaffected. In contrast, the isopropyl group’s steric bulk may slow nucleophilic attacks or alter transition states .

Enzymatic Reduction by Imine Reductases (IREDs)

- 1-Methyl derivatives exhibit low conversion (56% after mutagenesis) in IRED-catalyzed reductions due to steric hindrance .

- Prediction for 1-Isopropyl : The larger isopropyl group could further impede enzyme-substrate interactions, necessitating tailored IRED mutants for efficient reduction.

Physicochemical and Pharmacological Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.